N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of thiophene, triazole, and thiazole rings within its structure contributes to its chemical versatility and potential therapeutic properties .
Preparation Methods
The synthesis of N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide involves multiple steps, typically starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled with an adamantane derivative under specific reaction conditions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various organic solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiophene and triazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: Known for their antimicrobial and anticancer properties.
Triazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer activities.
Thiazole derivatives: Notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C21H24N4OS2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N4OS2/c26-19(21-9-13-6-14(10-21)8-15(7-13)11-21)22-4-3-16-12-28-20-23-18(24-25(16)20)17-2-1-5-27-17/h1-2,5,12-15H,3-4,6-11H2,(H,22,26) |
InChI Key |
HQOUWWYDIHMFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC5=NC(=NN45)C6=CC=CS6 |
Origin of Product |
United States |
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